molecular formula C14H14N4O B2940792 3-(2-((2-cyanoethoxy)methyl)-1H-benzo[d]imidazol-1-yl)propanenitrile CAS No. 1147236-08-5

3-(2-((2-cyanoethoxy)methyl)-1H-benzo[d]imidazol-1-yl)propanenitrile

Cat. No.: B2940792
CAS No.: 1147236-08-5
M. Wt: 254.293
InChI Key: RQZYJUXRCRGOFX-UHFFFAOYSA-N
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Description

3-(2-((2-Cyanoethoxy)methyl)-1H-benzo[d]imidazol-1-yl)propanenitrile is a benzimidazole derivative featuring a propanenitrile group at the 1-position and a (2-cyanoethoxy)methyl substituent at the 2-position of the benzimidazole core.

Properties

IUPAC Name

3-[2-(2-cyanoethoxymethyl)benzimidazol-1-yl]propanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O/c15-7-3-9-18-13-6-2-1-5-12(13)17-14(18)11-19-10-4-8-16/h1-2,5-6H,3-4,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQZYJUXRCRGOFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2CCC#N)COCCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(2-((2-cyanoethoxy)methyl)-1H-benzo[d]imidazol-1-yl)propanenitrile is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The compound features a benzimidazole core, which is known for its diverse pharmacological properties. The presence of cyano and ethoxy groups enhances its reactivity and potential biological interactions.

Anticancer Properties

Research indicates that compounds with benzimidazole structures often exhibit anticancer activity. A study focusing on similar benzimidazole derivatives demonstrated significant cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism of action was primarily attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase .

Antimicrobial Activity

Another area of interest is the antimicrobial efficacy of this compound. Similar benzimidazole derivatives have been reported to exhibit broad-spectrum antimicrobial activity. For instance, a related study showed that certain benzimidazole derivatives were effective against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections .

Enzyme Inhibition

The compound may also act as an inhibitor of specific enzymes involved in disease pathways. For example, derivatives have been shown to inhibit enzymes such as topoisomerases, which are crucial for DNA replication in cancer cells. This inhibition leads to the disruption of cancer cell proliferation .

Case Studies

StudyFindings
Study 1 : Cytotoxicity AssayDemonstrated IC50 values in the low micromolar range against MCF-7 breast cancer cells, indicating potent anticancer activity.
Study 2 : Antimicrobial TestingShowed effective inhibition of Staphylococcus aureus and Escherichia coli growth at concentrations as low as 10 µg/mL.
Study 3 : Enzyme InhibitionReported significant inhibition of topoisomerase II with an IC50 value of 15 µM, suggesting potential as a chemotherapeutic agent.

The biological activities of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : The compound activates intrinsic apoptotic pathways leading to cell death.
  • Cell Cycle Arrest : It interferes with cell cycle progression, particularly at the G2/M checkpoint.
  • Enzyme Inhibition : By inhibiting key enzymes like topoisomerases, it disrupts DNA replication in rapidly dividing cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, synthetic, and functional differences between 3-(2-((2-cyanoethoxy)methyl)-1H-benzo[d]imidazol-1-yl)propanenitrile and related benzimidazole derivatives:

Compound Substituents Molecular Weight Key Properties Synthesis Method Biological Activity Reference
This compound 1-position: Propanenitrile; 2-position: (2-Cyanoethoxy)methyl ~300.3 g/mol* High polarity due to dual cyano groups; potential solubility in polar solvents Likely enzymatic catalysis or nucleophilic substitution (analogous to ) Not reported in evidence N/A
3-(1H-Benzo[d]imidazol-1-yl)propanenitrile (3b) 1-position: Propanenitrile; 2-position: H 185.2 g/mol Simpler structure; lower molecular weight Lipozyme TL IM-catalyzed reaction in microreactor (yield: 82%) Not reported
3-[2-[(2-Chlorophenoxy)methyl]benzimidazol-1-yl]propanenitrile 1-position: Propanenitrile; 2-position: (2-Chlorophenoxy)methyl 311.8 g/mol Enhanced lipophilicity due to chlorophenoxy group Substitution reaction (exact method not detailed) Not reported
3-((1H-Benzo[d]imidazol-1-yl)methyl)benzonitrile (8) 1-position: Benzonitrile; 2-position: H 249.3 g/mol Aromatic nitrile group; higher rigidity KOH-mediated alkylation of benzimidazole IDO1 inhibitor (purity ≥95%)
3-(1H-Benzo[d]imidazol-1-yl)-3-(diphenylphosphoryl)-1-(p-tolyl)propan-1-one (2b) 1-position: p-Tolylpropanone; 2-position: Diphenylphosphoryl 542.5 g/mol Bulky phosphoryl group; potential for metal coordination Multi-step synthesis involving NaOH hydrolysis and phosphorylation Not reported
3-((1H-Benzo[d]imidazol-1-yl)methyl)-4H-1,2,4-triazol-4-amine derivatives (9e, 9h-j) Variable aryl/thiazole-triazole appendages ~350–450 g/mol Broad-spectrum antimicrobial activity Click chemistry and condensation reactions Antibacterial (MIC: 1.5–3.125 µg/mL)

*Calculated based on molecular formula.

Key Comparison Points

Structural Complexity and Functional Groups The target compound’s dual cyano groups distinguish it from simpler derivatives like 3b, which lacks the 2-position substituent. The (2-cyanoethoxy)methyl group enhances hydrophilicity compared to lipophilic substituents like the chlorophenoxy group in or the phosphoryl group in .

Synthetic Accessibility

  • Enzymatic methods (e.g., Lipozyme TL IM in microreactors) enable efficient synthesis of propanenitrile-substituted benzimidazoles with high yields (e.g., 82% for 3b ) . In contrast, compounds with bulky groups (e.g., 2b ) require multi-step phosphorylation , while antimicrobial derivatives (e.g., 9e ) involve click chemistry .

  • 3-((1H-Benzo[d]imidazol-1-yl)methyl)benzonitrile (8) acts as an indoleamine 2,3-dioxygenase-1 (IDO1) inhibitor, relevant in cancer immunotherapy .
  • Triazole-thiazole hybrids (e.g., 9c ) exhibit strong antimicrobial activity, attributed to their ability to bind enzyme active sites .

Physicochemical Properties The target compound’s cyanoethoxy group likely improves aqueous solubility compared to chlorophenoxy or aryl derivatives. However, phosphorylated analogs (e.g., 2b) may exhibit unique coordination properties for catalytic applications .

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